(S)-Siphos

Catalog No.
S2713415
CAS No.
443965-14-8
M.F
C19H20NO2P
M. Wt
325.348
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Siphos

CAS Number

443965-14-8

Product Name

(S)-Siphos

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Molecular Formula

C19H20NO2P

Molecular Weight

325.348

InChI

InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3

InChI Key

RIDZEECIONITMW-LJQANCHMSA-N

SMILES

CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1

solubility

not available

(S)-Siphos (CAS 443965-14-8) is a chiral monodentate phosphoramidite ligand built on a rigid 1,1'-spirobiindane-7,7'-diol (SPINOL) framework. In procurement and process chemistry, it is primarily evaluated as a cost-effective, easily handled alternative to complex bidentate phosphines for transition-metal-catalyzed asymmetric synthesis[1]. Unlike traditional phosphine ligands that require rigorous inert-atmosphere handling, (S)-Siphos is an air- and moisture-stable crystalline solid, significantly reducing storage overhead and process complexity [2]. Its primary industrial value lies in its quantified stereocontrol in rhodium-catalyzed asymmetric hydrogenations of challenging functionalized olefins, such as enamides and dehydroamino acids, where it routinely delivers enantiomeric excesses (ee) exceeding 99%[1].

Substituting (S)-Siphos with generic monodentate ligands (e.g., MonoPhos) or traditional bidentate phosphines (e.g., BINAP, DIOP) often leads to compromised enantioselectivity and increased process complexity [1]. The C2-symmetric spirobiindane core of (S)-Siphos provides a highly rigid chiral pocket that restricts conformational flexibility far more effectively than the binaphthyl backbone of MonoPhos[2]. This structural rigidity is critical for challenging substrates like alpha-arylenamides, where generic bidentate ligands frequently suffer from low conversion rates and poor stereocontrol (often yielding below 70% ee). Furthermore, attempting to use standard bidentate phosphines incurs higher catalyst synthesis costs and necessitates stricter handling protocols due to their oxidation sensitivity, making (S)-Siphos a more reliable choice for scalable, high-purity asymmetric manufacturing[1].

Superior Enantioselectivity in Enamide Hydrogenation vs. Bidentate Ligands

In the rhodium-catalyzed asymmetric hydrogenation of enamides—a critical step in synthesizing chiral amine derivatives—(S)-Siphos demonstrates stereocontrol that outperforms many privileged bidentate ligands[1]. While traditional bidentate systems like DIOP or BIPHEP often yield low enantiomeric excesses (68-70%) or fail to process certain enamides efficiently, the Rh/(S)-Siphos catalyst system achieves up to 99.7% ee under mild conditions [2]. This selectivity is driven by the rigid spirobiindane backbone, which creates a well-defined chiral environment that dictates the substrate approach more strictly than flexible bidentate alternatives.

Evidence DimensionEnantiomeric excess (ee) in enamide hydrogenation
Target Compound DataUp to 99.7% ee
Comparator Or BaselineBidentate ligands (e.g., DIOP, BIPHEP) yielding 68-70% ee
Quantified Difference~30% absolute increase in enantiomeric excess
ConditionsRh-catalyzed asymmetric hydrogenation of enamides under mild hydrogen pressure

Achieving near-perfect enantioselectivity with a simpler monodentate ligand reduces the need for costly downstream chiral resolution steps in pharmaceutical manufacturing.

Enhanced Handling Stability and Processability vs. Trialkyl Phosphines

A major procurement advantage of (S)-Siphos is its robust physical stability compared to traditional chiral phosphine ligands [1]. While many trialkyl and triaryl phosphines are highly prone to oxidation and require strict Schlenk line or glovebox handling, (S)-Siphos is a crystalline solid that is not readily oxidized upon exposure to air and moisture[1]. This inherent stability simplifies benchtop handling, formulation, and long-term storage, directly translating to lower operational costs and higher batch-to-batch reproducibility in industrial catalytic processes.

Evidence DimensionAir and moisture stability during storage and handling
Target Compound DataStable crystalline solid, resistant to rapid oxidation
Comparator Or BaselineTraditional chiral phosphines (highly oxidation-sensitive)
Quantified DifferenceElimination of strict inert-atmosphere requirements for routine handling
ConditionsStandard laboratory and industrial storage conditions

Air-stable ligands drastically reduce process complexity and inert-gas infrastructure costs during catalyst preparation and scale-up.

High Stereocontrol in Dehydroamino Acid Reduction vs. MonoPhos

When compared to other monodentate phosphoramidites like the BINOL-derived MonoPhos, the spirobiindane-derived (S)-Siphos offers distinct advantages in specific asymmetric reductions [1]. For instance, in the rhodium-catalyzed hydrogenation of alpha-dehydroamino acid derivatives, (S)-Siphos with smaller N-alkyl groups (such as N,N-dimethyl) provides enantioselectivities up to 99% ee[1]. The structural rigidity of the spiro skeleton prevents the conformational twisting that can occur in binaphthyl systems, ensuring a more consistent chiral pocket and often leading to superior or comparable ee values with lower catalyst loadings [2].

Evidence DimensionEnantiomeric excess in alpha-dehydroamino ester hydrogenation
Target Compound DataUp to 99% ee
Comparator Or BaselineBINOL-derived phosphoramidites (e.g., MonoPhos)
Quantified DifferenceComparable or superior ee with enhanced structural rigidity
ConditionsRh-catalyzed hydrogenation at room temperature and 1 atm H2

The rigid spiro backbone ensures highly reproducible stereochemical outcomes, making it a reliable precursor for synthesizing enantiopure unnatural amino acids.

Industrial Synthesis of Enantiopure Amine Derivatives

Driven by its ability to achieve up to 99.7% ee in enamide hydrogenation, (S)-Siphos is the optimal ligand choice for the scalable production of chiral amines [1]. Its use eliminates the need for complex bidentate phosphines, streamlining the catalytic process for pharmaceutical intermediates.

Production of Unnatural Alpha-Amino Acids

The high stereocontrol (up to 99% ee) exhibited by (S)-Siphos in the reduction of alpha-dehydroamino esters makes it a premier ligand for synthesizing unnatural amino acids [2]. Its air stability ensures high batch-to-batch reproducibility in commercial peptide building block manufacturing.

High-Throughput Catalyst Screening and Optimization

Because (S)-Siphos is a stable, easily handled monodentate ligand, it is highly suited for high-throughput screening workflows [2]. Process chemists can rapidly evaluate Rh/(S)-Siphos complexes across diverse substrate libraries without the strict inert-atmosphere constraints required by traditional phosphines.

XLogP3

4.8

Dates

Last modified: 08-16-2023

Explore Compound Types